molecular formula C10H8N2O2 B2676323 6-phenoxypyridazin-3(2H)-one CAS No. 1788-55-2

6-phenoxypyridazin-3(2H)-one

Cat. No. B2676323
CAS RN: 1788-55-2
M. Wt: 188.186
InChI Key: KHTZJZTUOROSFN-UHFFFAOYSA-N
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Description

“6-phenoxypyridazin-3(2H)-one” is a chemical compound that likely belongs to the class of organic compounds known as phenylpyridazines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridazine ring through a CC bond .


Molecular Structure Analysis

The molecular structure of “6-phenoxypyridazin-3(2H)-one” would consist of a phenyl group (a benzene ring) attached to the 6-position of a pyridazin-3(2H)-one ring . The exact physical properties would depend on the specific substituents on the rings .


Chemical Reactions Analysis

Again, without specific literature, it’s hard to comment on the chemical reactions involving “6-phenoxypyridazin-3(2H)-one”. Phenylpyridazines can undergo a variety of chemical reactions, typically involving electrophilic substitution on the aromatic rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-phenoxypyridazin-3(2H)-one” would depend on its exact structure. Factors like its degree of ionization, solubility, stability, and reactivity would all depend on the specific substituents on the rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of “6-phenoxypyridazin-3(2H)-one” is not clear without specific context. If it’s being used as a drug or a pesticide, the mechanism would depend on the target organism or cells .

Safety and Hazards

Without specific MSDS (Material Safety Data Sheet) information, it’s hard to comment on the safety and hazards of “6-phenoxypyridazin-3(2H)-one”. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for research on “6-phenoxypyridazin-3(2H)-one” would likely depend on its applications. If it has medicinal properties, research could focus on improving its potency, selectivity, or pharmacokinetics .

properties

IUPAC Name

3-phenoxy-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-9-6-7-10(12-11-9)14-8-4-2-1-3-5-8/h1-7H,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTZJZTUOROSFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-phenoxypyridazin-3(2H)-one

Synthesis routes and methods I

Procedure details

3.1 21 ml of water are added to a solution of 3.10 g (15.0 mmol) of 3-chloro-6-phenoxypyridazine in 21 ml of formic acid, and the mixture is heated at 95° C. for 85 hours. The reaction mixture is cooled and brought to a pH of 6 using 23% aqueous sodium hydroxide solution. The precipitate formed is filtered off with suction, washed with water and dried in vacuo, giving 6-phenoxy-2H-pyridazin-3-one as colourless crystals; ESI 189.
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Synthesis routes and methods II

Procedure details

A mixture of 3-chloro-6-phenoxy-pyridazine (1.01 g, 4.89 mmol) and sodium acetate (1.40 g, 17.06 mmol) in glacial acetic acid (50 mL, 0.1M) was heated to 110° C. overnight. After this time the reaction was cooled to 25° C. and was diluted with water (450 mL). The reaction was brought to pH=5-6 by the addition of a 5N aqueous sodium hydroxide solution. The resulting solution was extracted with ethyl acetate (3×100 mL). The combined organics were washed with a saturated aqueous sodium chloride solution (1×100 mL), dried over magnesium sulfate, filtered, rinsed with ethyl acetate and concentrated in vacuo. The resulting oil was azeotroped with methanol four times and dried in vacuo to afford 6-phenoxy-2H-pyridazin-3-one (0.78 g, 86%) as a white solid. 1H-NMR (300 MHz, DMSO-d6) δ ppm 7.00 (d, J=10.0 Hz, 1H), 7.13-7.27 (m, 3H), 7.34-7.46 (m, 3H), 12.29 (br s, 1H).
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